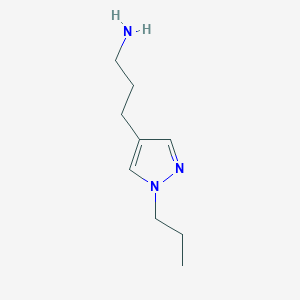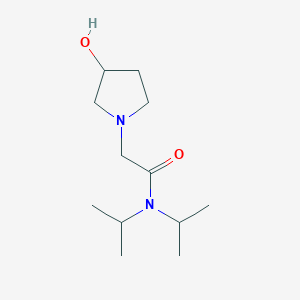
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, more commonly known as AZC, is an organic compound with a variety of applications in scientific research. AZC is used in synthesizing a variety of compounds and is also used in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
Microwave-assisted synthesis has been applied to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from similar structures. These compounds have been evaluated for their antimicrobial properties against various bacteria and fungi, highlighting the potential for developing new antibiotics and antifungal agents (Mistry & Desai, 2006).
Antimicrobial Activity
Another research focus is on synthesizing compounds with antimicrobial activity. For instance, heterocyclic compounds synthesized from 4-chlorophenol have been tested against gram-positive and gram-negative bacteria, indicating their significance in medicinal and drug research (Wanjari, 2020).
Corrosion Inhibition
Theoretical studies using density functional theory (DFT) and molecular dynamics simulations have been conducted on thiazole and thiadiazole derivatives (related to the compound ) to evaluate their performance as corrosion inhibitors for iron. Such studies are essential for developing materials that prevent corrosion in industrial applications (Kaya et al., 2016).
Anticancer Activity
Research into the synthesis of triazolyl thiazolidine derivatives of pyrene, incorporating chlorophenyl groups, has been undertaken to assess their cytotoxicity against various human tumor cell lines. This research is indicative of the ongoing efforts to develop new anticancer agents (Avula et al., 2019).
Lipase and α-Glucosidase Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and tested for their inhibition of lipase and α-glucosidase, enzymes relevant to treating conditions like obesity and diabetes (Bekircan et al., 2015).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)7-14-5-8(13)6-14/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPTVFKWKSMQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)

![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)

